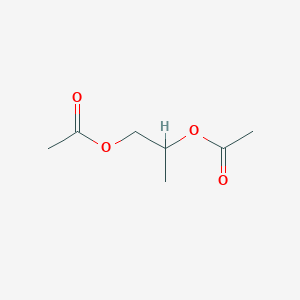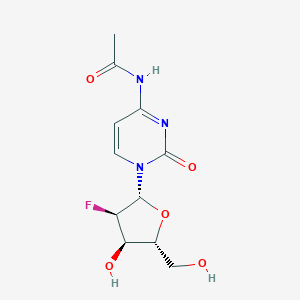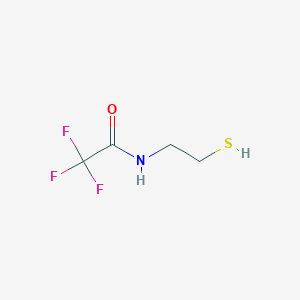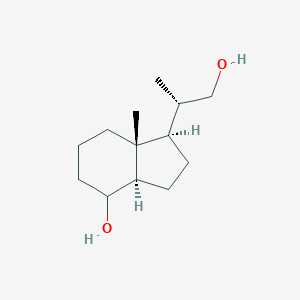
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
描述
The compound (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol is a complex organic molecule with a unique structure that includes multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol typically involves several steps, starting from simpler organic molecules. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a cyclohexanone derivative.
Cyclization: The cyclohexanone derivative undergoes a cyclization reaction to form the indene structure.
Hydroxylation: The indene structure is then hydroxylated at specific positions to introduce the hydroxy groups.
Chiral Resolution: The resulting mixture of stereoisomers is subjected to chiral resolution techniques to isolate the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large volumes of reactants.
Catalysis: Employing catalysts to improve the efficiency and selectivity of the reactions.
Purification: Using advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
The compound (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces different alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple chiral centers and functional groups allows for the design of molecules with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions are of interest for developing efficient manufacturing processes.
作用机制
The mechanism by which (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Receptor Interaction: It may bind to receptors on cell surfaces, triggering signaling pathways that lead to physiological responses.
Pathway Modulation: The compound could modulate various cellular pathways, influencing processes such as cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-one: A similar compound with a ketone group instead of a hydroxy group.
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-amine: A derivative with an amine group.
Uniqueness
The uniqueness of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(1R,3aR,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12?,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPRYXDIHQLGH-OCIKQUFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol affect its activity against Helicobacter pylori?
A1: Research indicates that the presence of an alkyl group in the structure of certain indene compounds is crucial for their interaction with the Helicobacter pylori membrane. Specifically, these compounds exhibit selective disruption of dimyristoyl-phosphatidylethanolamine (di-14:0 PtdEtn) vesicles, a key component of the H. pylori membrane. [] this compound lacks this crucial alkyl group. Consequently, it did not disrupt the di-14:0 PtdEtn vesicles and demonstrated almost no bactericidal effect against H. pylori. [] This suggests that the alkyl group plays a critical role in the compound's ability to target and disrupt the bacterial membrane, leading to bacterial death.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


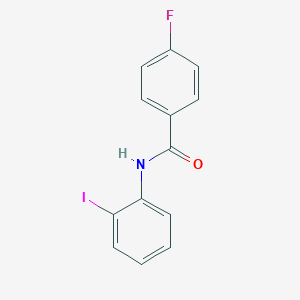
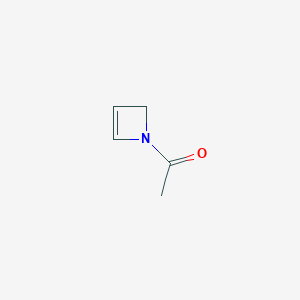

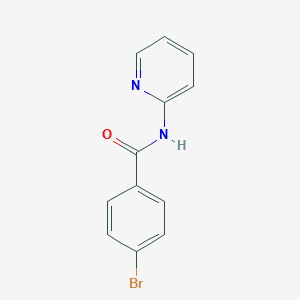
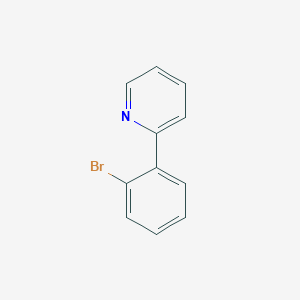
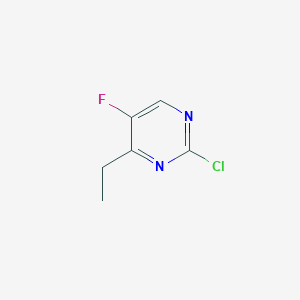
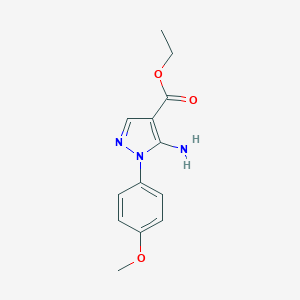
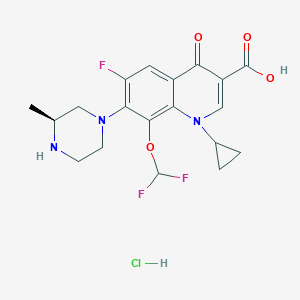
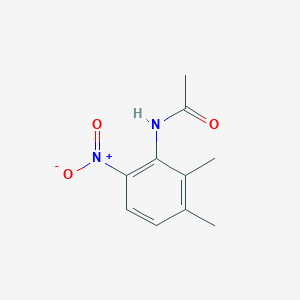

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
